Distinct Metabolite Profile: A10 vs AS2-1
(Rac)-Antineoplaston A10 is the prodrug precursor that, upon pancreatic hydrolysis, yields phenylacetylglutamine (PG) and phenylacetylisoglutamine (isoPG) in a 4:1 ratio. This distinguishes it from Antineoplaston AS2-1, which is a pre-formulated 4:1 mixture of phenylacetate (PN) and phenylacetylglutamine (PG) and does not undergo the same prodrug conversion [1]. The metabolite composition of A10 (4:1 PG:isoPG) differs from that of AS2-1 (4:1 PN:PG), establishing A10 as a distinct chemical entity with a unique metabolic activation pathway [2].
AS2-1: PN : PG = 4:1 (pre-mixed)
| Evidence Dimension | Metabolite composition ratio |
|---|---|
| Target Compound Data | Phenylacetylglutamine (PG) : phenylacetylisoglutamine (isoPG) = 4:1 |
| Comparator Or Baseline | Antineoplaston AS2-1: Phenylacetate (PN) : phenylacetylglutamine (PG) = 4:1 |
| Quantified Difference | A10 generates PG:isoPG (4:1); AS2-1 contains PN:PG (4:1) without prodrug conversion |
| Conditions | In vivo pancreatic hydrolysis of A10 (oral administration); AS2-1 as formulated injectable mixture |
Why This Matters
This metabolic distinction means that A10 and AS2-1 are not interchangeable research tools—A10 requires in vivo activation while AS2-1 delivers pre-formed metabolites, critically affecting experimental design for pharmacokinetic and pharmacodynamic studies.
- [1] Tsuda H, et al. Inhibitory Effect of Antineoplaston A10 and AS2-1 on Human Hepatocellular Carcinoma. Kurume Med J. 1996;43(2):137-147. View Source
- [2] Burzynski SR. The Effect of Antineoplastons A10 and AS2-1 and Metabolites of Sodium Phenylbutyrate on Gene Expression in Glioblastoma Multiforme. PhilPapers. 2014. View Source
